molecular formula C25H18ClN3O3S B3685245 1-[2-CHLORO-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA

1-[2-CHLORO-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA

Cat. No.: B3685245
M. Wt: 475.9 g/mol
InChI Key: GWGVHXPTFQMEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-CHLORO-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a combination of benzoxazole and benzofuran moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-[2-CHLORO-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA typically involves multiple steps, starting with the preparation of the benzoxazole and benzofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic halides, thiourea, and various catalysts to facilitate the coupling process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole and benzofuran rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-CHLORO-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying various biological processes.

    Medicine: It has potential therapeutic applications due to its biological activity, including antiviral, anticancer, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-CHLORO-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[2-CHLORO-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA stands out due to its unique combination of benzoxazole and benzofuran moieties. Similar compounds include:

  • 2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide
  • 5-Chloro-3-methyl-2(3H)-benzoxazolimine These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to differences in their biological activities and applications.

Properties

IUPAC Name

N-[[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c1-13-7-10-21-19(11-13)27-24(32-21)15-8-9-17(26)18(12-15)28-25(33)29-23(30)22-14(2)16-5-3-4-6-20(16)31-22/h3-12H,1-2H3,(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGVHXPTFQMEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=C(C5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-CHLORO-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Reactant of Route 2
1-[2-CHLORO-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
1-[2-CHLORO-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
1-[2-CHLORO-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
1-[2-CHLORO-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
1-[2-CHLORO-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA

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